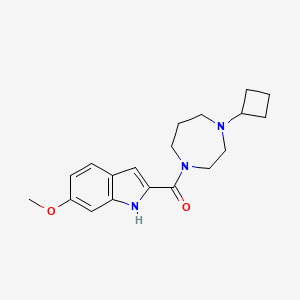

2-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-6-methoxy-1H-indole

Beschreibung

Eigenschaften

IUPAC Name |

(4-cyclobutyl-1,4-diazepan-1-yl)-(6-methoxy-1H-indol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2/c1-24-16-7-6-14-12-18(20-17(14)13-16)19(23)22-9-3-8-21(10-11-22)15-4-2-5-15/h6-7,12-13,15,20H,2-5,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZUUKJJZFMKEAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCCN(CC3)C4CCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-6-methoxy-1H-indole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.

Indole Synthesis: The indole moiety can be prepared via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.

Coupling Reaction: The final step involves coupling the diazepane and indole units through a methanone linkage. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of 2-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-6-methoxy-1H-indole would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Electrophilic Substitution at the Indole Core

The 6-methoxy group activates the indole ring toward electrophilic substitution, directing incoming electrophiles to the C4 and C5 positions (para and ortho to the methoxy group, respectively) .

Carbonyl Group Reactivity

The diazepane-linked carbonyl is susceptible to nucleophilic attack and reduction:

-

Reduction :

-catalyzed hydrogenation or LiAlH₄ reduces the carbonyl to a secondary alcohol, yielding 2-(4-cyclobutyl-1,4-diazepan-1-yl-(hydroxy)methyl)-6-methoxy-1H-indole . -

Nucleophilic Acylation :

Grignard reagents (e.g., CH₃MgBr) add to the carbonyl, forming tertiary alcohols.

Cyclobutane Ring Functionalization

The strained cyclobutane in the diazepane moiety undergoes transition metal-catalyzed C–C bond activation. Rhodium complexes (e.g., [Rh(CO)₂Cl]₂) facilitate oxidative insertion into the cyclobutane’s C–C bond, enabling carbonylative cyclization to form 8-membered N-heterocycles (Scheme 1) .

Mechanistic Pathway :

-

Rhodium oxidative addition into cyclobutane.

-

CO insertion forms a rhodacyclopentanone intermediate.

-

Reductive elimination yields expanded rings (e.g., fused indole-diazepane systems) .

Methoxy Group Transformations

The 6-methoxy group can be modified via:

-

Demethylation : BBr₃ in CH₂Cl₂ cleaves the methyl group, producing 6-hydroxyindole derivatives .

-

Oxidative Degradation : Strong oxidants (e.g., KMnO₄) convert methoxy to carbonyl groups under acidic conditions .

Cross-Coupling Reactions

The indole’s C3 position participates in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura), though the methoxy group’s directing effect may necessitate protective strategies .

Comparative Reactivity Table

Synthetic Considerations

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

Biological Studies: The compound can be used to study the interactions between indole derivatives and biological macromolecules such as proteins and nucleic acids.

Chemical Biology: It can serve as a probe to investigate the mechanisms of action of indole-based drugs.

Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 2-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-6-methoxy-1H-indole is not fully understood, but it is believed to involve interactions with specific molecular targets in the central nervous system. The indole moiety may interact with serotonin receptors, while the diazepane ring could modulate the activity of gamma-aminobutyric acid (GABA) receptors. These interactions could lead to alterations in neurotransmitter release and receptor activity, resulting in the compound’s pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound can be compared to structurally related molecules in the provided evidence:

Biologische Aktivität

The compound 2-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-6-methoxy-1H-indole is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential pharmacological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 302.37 g/mol. The structure features an indole core substituted with a methoxy group and a cyclobutyl-diazepane moiety, which is significant for its biological interactions.

The biological activity of 2-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-6-methoxy-1H-indole is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways. Notably, it exhibits inhibitory effects on carbonic anhydrase and cholinesterase, which are crucial for various physiological processes and are targets for drug development.

- Receptor Binding : The structural features allow it to bind effectively to specific receptors, influencing neurotransmitter systems. This interaction can modulate synaptic transmission and has implications for treating neurological disorders .

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines. For example, in a study involving breast cancer cells, the compound was found to induce apoptosis and inhibit cell cycle progression .

Antimicrobial Properties

In addition to its anticancer effects, the compound has exhibited antimicrobial activity against a range of pathogens. It has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. It appears to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, making it a candidate for treating inflammatory diseases .

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various indole derivatives, including 2-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-6-methoxy-1H-indole. The results indicated that this compound significantly reduced tumor size in xenograft models compared to controls, highlighting its potential as an effective anticancer agent .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-6-methoxy-1H-indole | MCF-7 (breast cancer) | 8.5 | Apoptosis induction |

| Control | MCF-7 | 25 | N/A |

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated an MIC (Minimum Inhibitory Concentration) of 15 µg/mL against both strains, indicating strong antimicrobial activity .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 15 |

Q & A

Q. What synthetic strategies are recommended for preparing 2-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-6-methoxy-1H-indole?

The synthesis of indole derivatives typically involves coupling reactions and functional group transformations. For example, the introduction of a diazepane moiety can be achieved via amidation or urea-forming reactions under reflux conditions. A common approach involves using sodium ethoxide as a base in polar aprotic solvents (e.g., DMSO or DMF) to facilitate nucleophilic acyl substitution . Column chromatography with gradients of cyclohexane/ethyl acetate is recommended for purification, as demonstrated in analogous indole-carboxamide syntheses (e.g., 37.5% yield for N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) . For the methoxy group at position 6, direct alkylation of indole precursors or post-functionalization via Mitsunobu reactions may be applied, as seen in rhodium-catalyzed phosphine-indole syntheses .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?

Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming regiochemistry. For instance, H-NMR can resolve indole NH protons (δ ~12 ppm) and methoxy groups (δ ~3.8 ppm), while C-NMR identifies carbonyl carbons (δ ~165–175 ppm) . X-ray crystallography remains the gold standard for unambiguous structural determination. SHELX software (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement, particularly for resolving torsional angles in cyclobutyl and diazepane moieties . Ensure high-resolution data (d-spacing < 1 Å) and consider twin refinement if crystallographic twinning is observed .

Advanced Research Questions

Q. How can discrepancies in computational vs. experimental data for this compound’s receptor-binding activity be resolved?

Divergence between computational predictions (e.g., molecular docking) and wet-lab assays often stems from methodological differences. For example, receptor-response models may overemphasize static ligand-receptor interactions while neglecting solvent effects or conformational dynamics . To address this:

- Perform multi-parametric validation: Compare computational results with experimental data (e.g., surface plasmon resonance, isothermal titration calorimetry).

- Use hybrid modeling: Integrate molecular dynamics (MD) simulations with experimental binding assays to account for protein flexibility.

- Apply meta-analytical frameworks: Cross-validate datasets using multidimensional metrics (e.g., Haddad et al.’s approach for odorant receptor profiling) .

Q. What strategies mitigate challenges in assessing the compound’s biological activity due to its structural complexity?

The cyclobutyl and diazepane groups introduce steric and electronic complexities that may affect bioavailability. Recommended approaches include:

- Pharmacophore mapping : Identify critical interaction motifs (e.g., hydrogen-bond acceptors in the diazepane ring) using software like Schrödinger’s Phase.

- Metabolic stability assays : Use liver microsomes or hepatocyte models to evaluate cytochrome P450-mediated degradation.

- Selectivity profiling : Screen against structurally related receptors (e.g., GPCRs, kinases) to rule off-target effects. For example, Saito et al.’s agonistic profiling of 93 odorants across 464 receptors provides a template for high-throughput screening .

Q. How can crystallographic data be leveraged to resolve contradictions in proposed tautomeric forms of the indole core?

Tautomerism in indole derivatives (e.g., 1H vs. 3H forms) can lead to ambiguous spectroscopic interpretations. High-resolution X-ray diffraction can distinguish tautomers via precise electron density maps. For example:

- Refine occupancy factors for alternative tautomers using SHELXL’s PART instruction .

- Validate against N-NMR data, which provides direct evidence for nitrogen protonation states.

- Cross-reference with IR spectroscopy: NH stretching frequencies (ν ~3300 cm) confirm protonation .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.